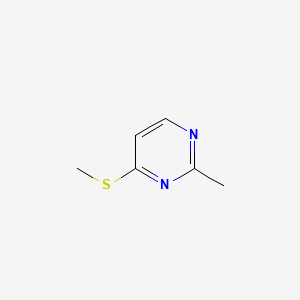

2-Methyl-4-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMFJGXGZDKEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Methyl-4-(methylthio)pyrimidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for pyrimidine derivatives, with a specific focus on the structural elucidation of 2-Methyl-4-(methylthio)pyrimidine. As a crucial scaffold in medicinal chemistry, a thorough understanding of the spectroscopic signature of such molecules is paramount for researchers, scientists, and drug development professionals. This document offers a practical framework for interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction to Spectroscopic Analysis of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules.[1] The precise characterization of these molecules is the bedrock of drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a detailed fingerprint of the compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

1. Sample Preparation:

-

Analyte Purity: Begin with a sample of the highest possible purity to avoid interfering signals.

-

Solvent Selection: The choice of a deuterated solvent is critical. For pyrimidine derivatives, common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄.[1] The solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[1] For this analysis, CDCl₃ is a suitable choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual peak.

-

Concentration: A concentration of 5-10 mg of the analyte in approximately 0.6 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

2. Instrument Parameters (¹H NMR):

-

Field Strength: Higher field strength magnets (e.g., 400 MHz or greater) provide better signal dispersion, which is crucial for resolving complex spin systems.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are common.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

Predicted ¹H NMR Data for 2-Methyl-4-(methylthio)pyrimidine

The following table presents the predicted ¹H NMR spectral data for 2-Methyl-4-(methylthio)pyrimidine, based on the known data for the isomer 4-Methyl-2-(methylthio)pyrimidine and general principles of NMR spectroscopy.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.3 | d | ~5.0 | 1H |

| H-5 | ~6.9 | d | ~5.0 | 1H |

| C2-CH₃ | ~2.6 | s | - | 3H |

| C4-SCH₃ | ~2.5 | s | - | 3H |

Interpretation and Rationale

-

Aromatic Protons (H-5 and H-6): The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum. In the isomer 4-Methyl-2-(methylthio)pyrimidine, the H-5 and H-6 protons are observed as doublets due to their coupling to each other. For 2-Methyl-4-(methylthio)pyrimidine, a similar pattern is expected. The H-6 proton, being adjacent to a nitrogen atom, will be deshielded and appear at a higher chemical shift (downfield) compared to the H-5 proton. The ortho-coupling constant (³JHH) between these two protons is typically in the range of 4-6 Hz.[1]

-

Methyl Protons (C2-CH₃ and C4-SCH₃): Both the C2-methyl and the S-methyl groups will appear as sharp singlets in the upfield region of the spectrum, as there are no adjacent protons for them to couple with. The methyl group attached directly to the pyrimidine ring (C2-CH₃) is expected to be slightly more deshielded than the methyl group of the methylthio substituent (C4-SCH₃) due to the direct influence of the aromatic ring current.

Predicted ¹³C NMR Data for 2-Methyl-4-(methylthio)pyrimidine

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~168 |

| C-4 | ~172 |

| C-6 | ~158 |

| C-5 | ~115 |

| C2-CH₃ | ~25 |

| C4-SCH₃ | ~14 |

Interpretation and Rationale

-

Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their local electronic environment. C-2 and C-4, being attached to heteroatoms (nitrogen and sulfur), will be the most deshielded and appear at the lowest field. C-6, adjacent to a nitrogen, will also be significantly downfield. C-5, situated between two carbon atoms, will be the most shielded of the ring carbons.

-

Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum. The chemical shift of the C4-SCH₃ carbon is expected to be lower (more shielded) than the C2-CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[2]

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation:

-

KBr Pellet Method: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet. This method is advantageous as KBr is transparent in the IR region.

-

Thin Film Method: If the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): This is a convenient method for both solids and liquids, requiring minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Predicted IR Data for 2-Methyl-4-(methylthio)pyrimidine

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980-2850 | C-H stretch (aliphatic, CH₃) | Medium |

| ~1600, ~1570, ~1470 | C=C and C=N stretching (pyrimidine ring) | Strong-Medium |

| ~1450 | C-H bend (aliphatic, CH₃) | Medium |

| ~1250 | C-N stretch | Strong |

| ~700-600 | C-S stretch | Medium-Weak |

Interpretation and Rationale

The IR spectrum of 2-Methyl-4-(methylthio)pyrimidine is expected to show characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The most informative region is the fingerprint region (below 1600 cm⁻¹), where the characteristic stretching vibrations of the pyrimidine ring (C=C and C=N bonds) will be prominent. The presence of the C-S bond will be indicated by a weaker absorption in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry

1. Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

2. Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

3. Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

4. Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum for 2-Methyl-4-(methylthio)pyrimidine

-

Molecular Formula: C₆H₈N₂S

-

Molecular Weight: 140.21 g/mol

| m/z | Predicted Fragment | Interpretation |

| 140 | [C₆H₈N₂S]⁺• | Molecular Ion (M⁺•) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 93 | [M - SCH₃]⁺ | Loss of a methylthio radical |

| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |

Interpretation and Rationale

The mass spectrum of 2-Methyl-4-(methylthio)pyrimidine is expected to show a prominent molecular ion peak at m/z 140. Due to the presence of sulfur, a characteristic M+2 peak with an abundance of about 4.5% relative to the M+ peak is also anticipated, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation pattern will be dictated by the stability of the resulting fragment ions. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the ring. For 2-Methyl-4-(methylthio)pyrimidine, the loss of a methyl radical (from either the C2 or C4 position) to give a fragment at m/z 125 is likely. A significant fragmentation would be the cleavage of the C-S bond, leading to the loss of a methylthio radical (•SCH₃) and the formation of an ion at m/z 93. Further fragmentation of the pyrimidine ring would lead to smaller, characteristic ions.

Workflow and Data Integration

The structural elucidation of an unknown compound is a puzzle where each piece of spectroscopic data provides crucial clues. The following diagram illustrates the integrated workflow for the spectroscopic analysis of 2-Methyl-4-(methylthio)pyrimidine.

Caption: Integrated workflow for the spectroscopic characterization of 2-Methyl-4-(methylthio)pyrimidine.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 2-Methyl-4-(methylthio)pyrimidine, based on the analysis of its isomer and fundamental spectroscopic principles. By following the detailed experimental protocols and understanding the rationale behind the interpretation of NMR, IR, and MS spectra, researchers can confidently characterize this and other pyrimidine derivatives. The integration of these techniques provides a self-validating system for structural elucidation, which is indispensable in the field of drug discovery and development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 15, 2026, from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved February 15, 2026, from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved February 15, 2026, from [Link]

-

Rocky Mountain Laboratories. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved February 15, 2026, from [Link]

-

Russian Journal of General Chemistry. (n.d.). Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved February 15, 2026, from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved February 15, 2026, from [Link]

-

AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). The Role of Methionine in the Formation of Key Aroma Compounds in Microwaved Walnuts. Retrieved February 15, 2026, from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 15, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 4-Methyl-2-(methylthio)pyrimidine suppliers and producers. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). WO2013101974A1 - Compounds for treating spinal muscular atrophy.

-

MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved February 15, 2026, from [Link]

-

STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved February 15, 2026, from [Link]

Sources

Comprehensive Technical Guide: Biological Potential and Synthetic Utility of 2-Methyl-4-(methylthio)pyrimidine

Executive Summary

2-Methyl-4-(methylthio)pyrimidine (CAS: 5909-24-0) represents a "privileged scaffold" in medicinal chemistry rather than a standalone therapeutic agent. Its primary value lies in its dual functionality:

-

Synthetic Linchpin: The 4-methylthio (S-Me) group acts as a versatile, metabolically relevant leaving group, enabling rapid access to 4-functionalized pyrimidines (aminopyrimidines, alkoxypyrimidines).

-

Bioactive Core: Derivatives retain the 2-methylpyrimidine pharmacophore, a critical structural motif found in numerous kinase inhibitors (e.g., PLK1, MPS1 inhibitors) and antimicrobial agents.

This guide details the molecule's synthesis, its transformation into bioactive classes, and the experimental protocols required to validate its biological potential.

Part 1: Structural Analysis & Pharmacophore Properties

Chemical Identity[1]

-

IUPAC Name: 2-Methyl-4-(methylsulfanyl)pyrimidine

-

Molecular Formula: C₆H₈N₂S

-

Key Functional Groups:

-

2-Methyl Group: Provides metabolic stability (blocking C2 oxidation) and hydrophobic interactions within enzyme pockets.

-

4-Methylthio Group: A "pro-electrophile." It is stable enough for storage but sufficiently reactive for nucleophilic aromatic substitution (

), or metabolic oxidation to a sulfoxide/sulfone.

-

The "Gateway" Mechanism

The biological potential of this molecule is best understood through its divergent reactivity. The S-Me group serves as a temporary handle that directs the molecule into one of three biological pathways:

Figure 1: Divergent biological pathways accessible from the 2-Methyl-4-(methylthio)pyrimidine scaffold.

Part 2: Biological Activities & Mechanisms[1][2]

Kinase Inhibition (The 4-Amino Derivative Pathway)

The most significant application of this scaffold is in the synthesis of 4-aminopyrimidines . The 2-methyl-4-aminopyrimidine core mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding hinge region of protein kinases.

-

Target Classes:

-

PLK1 (Polo-like Kinase 1): 2-methyl analogs have shown IC50 values in the low nanomolar range (20-40 nM) by stabilizing the hinge region interaction.

-

MPS1 (Monopolar Spindle 1): Introduction of the 2-methyl group often improves metabolic stability in human liver microsomes (HLM) compared to the 2-H counterparts.

-

-

Mechanism: The N1 and N3 nitrogens of the pyrimidine ring accept hydrogen bonds from the kinase backbone (hinge region), while the substituent at position 4 (derived from displacing S-Me) projects into the solvent front or hydrophobic pocket.

Antimicrobial & Antioxidant Activity (The Sulfoxide Pathway)

While the S-Me group is often displaced, the intact methylthio moiety can undergo biological sulfoxidation.

-

Metabolic Activation: Cellular oxidases convert the sulfide (-S-) to a sulfoxide (-SO-) and sulfone (-SO₂-).

-

Activity: These oxidized derivatives act as "suicide substrates" or reactive electrophiles that can inhibit bacterial enzymes involved in folate synthesis or cell wall construction.

-

Data Point: Sulfonyl pyrimidine derivatives have demonstrated antimicrobial potency against S. epidermidis comparable to standard antibiotics in specific assays.

Part 3: Synthetic Protocols

Synthesis of the Core Scaffold

Objective: Produce high-purity 2-Methyl-4-(methylthio)pyrimidine from commercially available precursors.

Reagents:

-

2-Methyl-4-thiouracil (Starting material)

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Sodium Hydroxide (NaOH, aq)

Protocol:

-

Dissolution: Dissolve 10 mmol of 2-methyl-4-thiouracil in 20 mL of 1M NaOH. The solution should be clear (thiolate formation).

-

Methylation: Cool to 0°C. Add 11 mmol of Methyl Iodide dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. A white precipitate (the product) will form as the S-Me group renders the molecule less soluble in basic water.

-

Workup: Filter the precipitate. Wash with cold water (2x 10 mL).

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:3) and melting point (approx. 58-60°C).

Functionalization: Synthesis of 4-Amino Derivatives

Objective: Displace the S-Me group to generate a bioactive kinase inhibitor core.

Protocol:

-

Mix: Combine 1.0 eq of 2-Methyl-4-(methylthio)pyrimidine with 1.2 eq of the desired amine (e.g., aniline or benzylamine).

-

Solvent: Use n-Butanol or DMF.

-

Conditions: Reflux (110-120°C) for 12-24 hours. The reaction is driven by the evolution of methanethiol (MeSH) gas (Caution: Use a fume hood and a bleach trap).

-

Monitoring: Reaction is complete when the starting material spot disappears on TLC.

-

Isolation: Evaporate solvent. The residue is often an oil; triturating with ether usually yields the solid 4-aminopyrimidine.

Part 4: Experimental Validation (Assays)

To confirm the biological potential of derivatives generated from this scaffold, the following assays are standard.

In Vitro Kinase Assay (PLK1/MPS1)

Principle: Measure the inhibition of phosphate transfer from ATP to a substrate peptide.

| Parameter | Specification |

| Assay Format | FRET or Radiometric ( |

| Enzyme Conc. | 5-10 nM (Recombinant human kinase) |

| ATP Conc. | At |

| Readout | IC50 (Concentration inhibiting 50% activity) |

| Control | Staurosporine or Volasertib (positive control) |

Step-by-Step:

-

Prepare 3x serial dilutions of the test compound in DMSO.

-

Incubate kinase, peptide substrate, and compound for 15 mins at RT.

-

Add ATP to initiate reaction. Incubate 60 mins.

-

Stop reaction (EDTA) and detect phosphorylation signal.

Antimicrobial Susceptibility (MIC)

Principle: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli).

Protocol:

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Mueller-Hinton Broth. -

Dosing: Add test compound (dissolved in DMSO, <1% final conc) in 2-fold serial dilutions (e.g., 64

g/mL to 0.125 -

Incubation: 37°C for 18-24 hours.

-

Readout: The lowest concentration with no visible growth is the MIC.

Part 5: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical interactions of the 2-methyl-4-substituted pyrimidine core within a kinase binding pocket.

Figure 2: Pharmacophore mapping of the 2-methylpyrimidine core in kinase inhibition.

References

-

BenchChem. (2025).[1] 5-Bromo-2-methyl-4-(methylthio)pyrimidine: Precursor and Scaffold Utility. Retrieved from

-

Taylor & Francis. (2024). Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. Retrieved from

-

National Institutes of Health (NIH). (2018).[2] Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine. Bioorganic & Medicinal Chemistry. Retrieved from

-

MDPI. (2023). Novel Aminopyrimidine-2,4-diones and 2-Thiopyrimidine-4-ones as Dual-Target Inhibitors of BRD4/PLK1. Molecules. Retrieved from

-

Royal Society of Chemistry. (2022). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Retrieved from

Sources

"2-Methyl-4-(methylthio)pyrimidine" solubility and stability studies

Topic: "2-Methyl-4-(methylthio)pyrimidine" Solubility and Stability Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identification

2-Methyl-4-(methylthio)pyrimidine (CAS: 33779-33-8 ) is a critical heterocyclic intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents.[1] Its structural motif—a pyrimidine core substituted with a methyl group at the C2 position and a methylthio (thiomethyl) moiety at the C4 position—imparts specific physicochemical behaviors distinct from its isomer, 4-methyl-2-(methylthio)pyrimidine.

This guide provides a rigorous framework for evaluating the solubility and stability of this compound. It addresses the specific vulnerabilities of the C4-methylthio group to nucleophilic displacement and oxidative degradation, providing self-validating protocols for characterization.

Compound Profile

| Property | Detail |

| IUPAC Name | 2-Methyl-4-(methylsulfanyl)pyrimidine |

| CAS Number | 33779-33-8 |

| Molecular Formula | C₆H₈N₂S |

| Molecular Weight | 140.21 g/mol |

| SMILES | CSc1ccnc(C)n1 |

| Key Isomer Distinction | Distinct from 4-methyl-2-(methylthio)pyrimidine (CAS 14001-63-9). The C4-position of the thioether renders it electronically more susceptible to nucleophilic attack than the C2-position. |

Physicochemical Profiling & Solubility Logic

Theoretical vs. Observed Behavior

The solubility of 2-methyl-4-(methylthio)pyrimidine is governed by the lipophilicity of the methylthio ether and the basicity of the pyrimidine nitrogens.

-

Lipophilicity (LogP): The estimated LogP is approximately 1.0 – 1.3 . The molecule is moderately lipophilic, exhibiting poor solubility in neutral aqueous media but high solubility in polar organic solvents (DMSO, Methanol, Acetonitrile).

-

Ionization (pKa): The pyrimidine ring nitrogens are weakly basic.[2] The electron-donating C2-methyl group slightly increases basicity compared to unsubstituted pyrimidine (pKa ~1.3). We estimate the pKa of the N3 nitrogen to be in the range of 2.5 – 3.0 .

-

Implication: Solubility will be pH-dependent, increasing significantly in acidic media (pH < 2.0) due to protonation.

-

Solubility Study Protocol

To validate solubility for process chemistry or formulation, the following equilibrium solubility protocol is recommended.

Experimental Workflow

-

Preparation: Add excess solid compound (approx. 20 mg) to 1 mL of each solvent/buffer media in HPLC vials.

-

Equilibration: Shake at 25°C ± 2°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PVDF or PTFE syringe filter (avoid Nylon due to potential adsorption of thioethers).

-

Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).

Target Solubility Profile (Predicted)

| Solvent System | Predicted Solubility | Mechanism |

| 0.1 N HCl (pH ~1.2) | High (> 10 mg/mL) | Protonation of Pyrimidine N3 |

| Phosphate Buffer (pH 6.8) | Low (< 1 mg/mL) | Neutral species dominates |

| Methanol / Ethanol | High (> 50 mg/mL) | Lipophilic interaction |

| DMSO | Very High (> 100 mg/mL) | Dipolar aprotic solvation |

| Hexane / Heptane | Moderate | Hydrophobic interaction |

Stability Studies: Mechanisms & Protocols

The stability profile of 2-methyl-4-(methylthio)pyrimidine is defined by two primary degradation pathways: Hydrolytic Displacement and S-Oxidation .

Degradation Pathways Visualization

The following diagram illustrates the critical degradation nodes. The C4-position is electronically activated (para-like to N1), making the -SMe group a better leaving group than a C2-SMe equivalent.

Caption: Primary degradation pathways including S-oxidation to sulfoxide/sulfone and hydrolytic displacement of the thiomethyl group.[3][4][5]

Forced Degradation Protocol

This protocol is designed to force degradation to 10-20% to validate analytical methods (specificity).

A. Hydrolytic Stress (Acid/Base)

-

Acid: Dissolve in 0.1 N HCl. Heat at 60°C for 4-8 hours.

-

Expected Result: Detection of 2-methyl-4-hydroxypyrimidine (or its tautomer, 2-methylpyrimidin-4(3H)-one). The odor of methanethiol (MeSH) may be detectable.

-

-

Base: Dissolve in 0.1 N NaOH. Heat at 60°C for 4-8 hours.

-

Note: Pyrimidines are generally more susceptible to nucleophilic attack at C4 in basic conditions, but the -SMe is a poor leaving group compared to -Cl. However, prolonged heating will effect displacement.

-

B. Oxidative Stress

-

Condition: Treat with 3% H₂O₂ at Room Temperature for 2-4 hours.

-

Critical Insight: Thioethers are highly sensitive to oxidation. This reaction will rapidly yield the Sulfoxide (R-SO-Me) and subsequently the Sulfone (R-SO₂-Me).

-

Warning: The sulfone derivative is a highly reactive electrophile (much more than the parent thioether) and may hydrolyze rapidly in aqueous media, complicating analysis.

C. Photostability

-

Condition: Expose solid and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).

-

Risk: Thioethers can undergo photo-oxidation or radical decomposition. Protect standard solutions from light with amber glassware.

Analytical Methodology (HPLC)

To track stability and solubility, a reverse-phase HPLC method is required. The method must separate the parent from the polar hydrolysis product and the polar sulfoxide.

| Parameter | Recommended Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Pyrimidine ring max) |

| Retention Order | Hydrolysis Product (Polar) < Sulfoxide < Sulfone < Parent (Non-polar) |

Synthesis & Process Implications

Understanding the stability of 2-methyl-4-(methylthio)pyrimidine is vital for its use as an intermediate.

-

Activation Strategy: In drug synthesis, the methylthio group is often intentionally oxidized to the sulfone (using m-CPBA or Oxone) to make it a better leaving group for SNAr reactions with amines.

-

Storage: Due to oxidative sensitivity, the compound should be stored under an inert atmosphere (Nitrogen/Argon) at low temperature (2-8°C) to prevent "browning" (sulfoxide formation) and the release of odorous methanethiol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15383563, Pyrimidine, 2-methyl-4-(methylthio)-. Retrieved from [Link]

- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-4-(methylthio)pyrimidine: Synthesis, Reactivity, and Pharmaceutical Utility

This technical guide details the discovery, synthesis, and pharmaceutical utility of 2-Methyl-4-(methylthio)pyrimidine (CAS: 33779-33-8). It is structured to provide actionable insights for researchers in heterocyclic chemistry and drug development.[1]

Part 1: Identity & Chemical Significance[2]

2-Methyl-4-(methylthio)pyrimidine is a specialized heterocyclic building block characterized by a pyrimidine core substituted with a methyl group at the C2 position and a methylthio (-SMe) moiety at the C4 position. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of RNA splicing modifiers and kinase inhibitors.

Chemical Profile

| Property | Data |

| IUPAC Name | 2-Methyl-4-(methylsulfanyl)pyrimidine |

| CAS Number | 33779-33-8 |

| Molecular Formula | C₆H₈N₂S |

| Molecular Weight | 140.21 g/mol |

| Boiling Point | 220.8 ± 13.0 °C (Predicted at 760 mmHg) |

| Key Functional Groups | Methyl (C2), Methylthio (C4) |

| Structural Role | Electrophilic scaffold for SNAr; Precursor to 2-methyl-4-aminopyrimidines |

Structural Distinction

It is imperative to distinguish this compound from its isomer, 4-methyl-2-(methylthio)pyrimidine (CAS 1124-75-0). While both share the same molecular formula, the specific arrangement of the 2-methyl-4-(methylthio) motif dictates a unique reactivity profile, particularly in regioselective nucleophilic aromatic substitutions (SNAr) where the C4 position is electronically activated.

Part 2: Historical Context & Synthetic Evolution

The history of 2-Methyl-4-(methylthio)pyrimidine is deeply intertwined with the evolution of pyrimidine chemistry in the mid-20th century and its renaissance in the 21st century for genetic therapies.

The "Origin Story": Classical Heterocyclic Chemistry (1950s–1960s)

The initial synthesis of methylthio-substituted pyrimidines emerged from the need to explore sulfur-containing nucleobase analogs. Early work by researchers such as D.J. Brown and T.L.V. Ulbricht laid the foundation for understanding the lability of the methylthio group.

-

Discovery Context: The compound was originally synthesized not as a target drug, but as a model substrate to study the "leaving group ability" of alkylthio ethers compared to halides.

-

Early Methods: Initial protocols involved the methylation of 2-methyl-4-mercaptopyrimidine (thiouracil derivatives) using methyl iodide (MeI) or dimethyl sulfate. These methods often suffered from poor regioselectivity, yielding mixtures of N-methyl and S-methyl products.

The Modern Era: SMA and RNA Splicing (2010s–Present)

The compound gained renewed significance with the advent of small-molecule RNA splicing modifiers.

-

The SMA Connection: In the search for treatments for Spinal Muscular Atrophy (SMA) , researchers at companies like PTC Therapeutics and Roche screened libraries of pyrimidine derivatives to modulate the splicing of the SMN2 gene.

-

Role: The 2-methyl-4-(methylthio)pyrimidine scaffold appears in patent literature (e.g., WO2013101974) as a core intermediate. The methylthio group acts as a "placeholder" that can be oxidized to a sulfone and displaced by complex amines, a strategy used to construct the pharmacophore found in splicing modifiers.

Part 3: Mechanistic Insights & Reactivity

The utility of 2-Methyl-4-(methylthio)pyrimidine lies in the dichotomy of regioselectivity .

The C4 Activation Principle

In pyrimidine chemistry, the C4 and C6 positions are generally more electrophilic than C2 due to the para-like relationship with the ring nitrogens. However, the presence of the electron-donating methyl group at C2 subtly modulates this electronics.

-

SNAr Reactivity: The methylthio group at C4 is a poor leaving group on its own. However, it can be activated via oxidation to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me).

-

Displacement Strategy: Once oxidized, the C4 position becomes highly susceptible to nucleophilic attack by amines or alkoxides. This allows for the rapid generation of 4-amino-2-methylpyrimidine libraries.

Figure 1: Activation and displacement pathway of the methylthio group.

Part 4: Experimental Protocols

Protocol A: Synthesis from 2-Methyl-4-chloropyrimidine

This is the most reliable modern method, utilizing a high-yielding SNAr reaction.

Reagents:

-

2-Methyl-4-chloropyrimidine (1.0 equiv)

-

Sodium thiomethoxide (NaSMe) (1.1 equiv)

-

Solvent: THF or DMF (Dry)

Step-by-Step:

-

Preparation: Charge a flame-dried round-bottom flask with 2-Methyl-4-chloropyrimidine dissolved in anhydrous THF (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add Sodium thiomethoxide portion-wise over 15 minutes. Note: NaSMe is hygroscopic; handle under inert atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product is often pure enough (>95%), but can be recrystallized from Ethanol or purified via flash chromatography (SiO₂).

Protocol B: Methylation of 2-Methyl-4-mercaptopyrimidine

Used when the mercapto precursor is available or synthesized via condensation.

Reagents:

-

2-Methyl-4-mercaptopyrimidine (1.0 equiv)

-

Methyl Iodide (MeI) (1.1 equiv)

-

Base: K₂CO₃ (1.2 equiv)

-

Solvent: Acetone

Step-by-Step:

-

Suspend 2-Methyl-4-mercaptopyrimidine and K₂CO₃ in acetone.

-

Add Methyl Iodide dropwise at room temperature. Caution: MeI is a carcinogen.

-

Reflux for 2 hours.

-

Filter off inorganic salts (KI/KCl) and concentrate the filtrate to obtain the product.

Part 5: Applications in Drug Development[4]

Spinal Muscular Atrophy (SMA) Therapeutics

The 2-methyl-4-(methylthio)pyrimidine core serves as a precursor to SMN2 splicing modifiers .

-

Mechanism: Small molecules derived from this scaffold bind to the SMN2 pre-mRNA transiently, stabilizing a specific stem-loop structure. This promotes the inclusion of Exon 7, producing functional SMN protein.[2]

-

Structural Evolution: The methylthio group is typically displaced by a piperazine or specialized amine to create the final drug candidate (resembling structures like Risdiplam, though Risdiplam uses a fused pyridopyrimidine system, the chemical logic of pyrimidine functionalization remains identical).

Kinase Inhibition

The scaffold is used to construct Type I and Type II kinase inhibitors. The C2-methyl group provides a hydrophobic anchor in the ATP-binding pocket, while the C4-substituent extends into the solvent-exposed region or the hinge region.

Cross-Coupling Intermediate

The compound can be brominated at the C5 position to yield 5-bromo-2-methyl-4-(methylthio)pyrimidine (CAS 917896-39-0). This allows for Suzuki-Miyaura coupling at C5, enabling the construction of complex trisubstituted pyrimidines.

References

- Chemical Identity & Properties

-

Mechanistic Insight (Regioselectivity)

-

WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

-

-

Synthetic Methodology (Analogous Chemistry)

- Application in SMA (Patent Literature)

-

General Pyrimidine Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2013101974A1 - Compounds for treating spinal muscular atrophy - Google Patents [patents.google.com]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Methyl-4-(methylthio)pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Derivatives of 2-Methyl-4-(methylthio)pyrimidine, in particular, serve as versatile intermediates for creating complex molecules with significant biological activity. The strategic placement of the methyl group at the C2 position and the reactive methylthio handle at the C4 position allows for extensive functionalization. This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-4-(methylthio)pyrimidine, grounded in fundamental principles of heterocyclic chemistry. We will explore the underlying reaction mechanisms, explain the rationale behind procedural choices, and provide detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrimidine Core

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil. In synthetic chemistry, the electron-deficient nature of the pyrimidine ring makes it a prime substrate for nucleophilic substitution reactions, enabling the construction of diverse molecular libraries. The methylthio (-SCH₃) group is an excellent leaving group, especially after oxidation, making it a valuable synthetic handle for introducing further complexity via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This guide focuses on a robust and reproducible two-step pathway to access the title compound, a key building block for advanced pharmaceutical intermediates.

Overall Synthetic Strategy

The most reliable and common route to 2-Methyl-4-(methylthio)pyrimidine involves a two-step sequence. First, a commercially available or easily synthesized hydroxypyrimidine is converted to a reactive halo-pyrimidine intermediate. Second, this intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with a sulfur-based nucleophile to install the desired methylthio group.

Caption: Overall two-step synthetic workflow.

Protocol I: Synthesis of 4-Chloro-2-methylpyrimidine

Scientific Principle & Rationale

The conversion of a hydroxypyrimidine to a chloropyrimidine is a classic and essential transformation in heterocyclic chemistry. The hydroxyl group at the C4 position of a pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidone). This hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be activated. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent perfectly suited for this task. It reacts with the hydroxyl group to form a phosphate ester intermediate, which is an excellent leaving group. A subsequent attack by a chloride ion (from POCl₃) displaces the phosphate group, yielding the desired 4-chloro-2-methylpyrimidine.[1] The reaction is typically performed at elevated temperatures to overcome the activation energy.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Methyl-4-hydroxypyrimidine | 110.12 | 10.0 g | 90.8 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | 536 | Reagent & Solvent |

| Triethylamine (Optional) | 101.19 | 5.0 mL | 35.9 | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |

| Saturated NaHCO₃ solution | - | 150 mL | - | Quenching/Neutralization |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | Drying Agent |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-hydroxypyrimidine (10.0 g, 90.8 mmol).

-

Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Quenching: Slowly and carefully pour the residual dark oil onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure it is performed in an efficient fume hood.

-

Neutralization & Extraction: Once the ice has melted, carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid or oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 4-chloro-2-methylpyrimidine as a light yellow solid.[2][3]

Protocol II: Synthesis of 2-Methyl-4-(methylthio)pyrimidine

Scientific Principle & Rationale: The SNAr Mechanism

This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5][6] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the C4 position further activates the ring for substitution and serves as a good leaving group.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The potent sulfur nucleophile, the methanethiolate anion (CH₃S⁻), attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.

The attack occurs preferentially at the C4 (and C6) positions over the C2 position because the negative charge in the Meisenheimer intermediate can be delocalized onto both ring nitrogen atoms, providing greater stabilization.

Caption: The Addition-Elimination (SNAr) mechanism.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Chloro-2-methylpyrimidine | 128.56 | 5.0 g | 38.9 | Starting Material |

| Sodium thiomethoxide (NaSMe) | 70.09 | 3.0 g | 42.8 | Nucleophile (1.1 eq) |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Polar aprotic solvent |

| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | Extraction Solvent |

| Water | 18.02 | 200 mL | - | Workup |

| Brine | - | 50 mL | - | Workup |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-methylpyrimidine (5.0 g, 38.9 mmol) in anhydrous DMF (50 mL).

-

Nucleophile Addition: Add sodium thiomethoxide (3.0 g, 42.8 mmol) to the solution in one portion. Note: Sodium thiomethoxide is hygroscopic and has a strong odor. Handle quickly in a fume hood.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid. Monitor its completion by TLC.

-

Quenching: Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by silica gel chromatography or distillation if necessary to yield 2-Methyl-4-(methylthio)pyrimidine as a clear oil or low-melting solid.

Characterization of the Final Product

The identity and purity of the synthesized 2-Methyl-4-(methylthio)pyrimidine should be confirmed using standard analytical techniques.[7][8]

-

¹H NMR: Expect characteristic signals for the pyrimidine ring protons (two doublets), the C2-methyl group (singlet), and the S-methyl group (singlet).

-

¹³C NMR: Will show five distinct carbon signals corresponding to the five unique carbons in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₆H₈N₂S, M.W. = 140.21) should be observed.

-

Infrared (IR) Spectroscopy: Will show characteristic C-H, C=N, and C=C stretching frequencies.

Trustworthiness and Self-Validation

The protocols described are built upon well-established, fundamental reactions in heterocyclic chemistry. The chlorination of hydroxypyrimidines with POCl₃ and the subsequent SNAr reaction are high-yielding and reliable transformations. Each step includes a standard purification protocol (extraction, chromatography) that ensures the removal of byproducts and unreacted starting materials. The final characterization by NMR and MS serves as the ultimate validation of the product's identity and purity, ensuring the integrity of the synthetic process.

References

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

-

Zhang, F. H., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 963-969. [Link]

-

Chem LibreTexts. (2019). Nucleophilic Aromatic Substitution. [Link]

-

Asati, V., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian journal of pharmaceutical research : IJPR, 10(4), 733–739. [Link]

-

BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Singh, M., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 17B, 473-475. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

PubMed. (2011). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. [Link]

Sources

- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Using "2-Methyl-4-(methylthio)pyrimidine" in multi-component reactions

Application Note: Precision Functionalization of 2-Methyl-4-(methylthio)pyrimidine via Multi-Component & Cascade Protocols

Executive Summary

This guide details the application of 2-Methyl-4-(methylthio)pyrimidine (CAS: 5909-24-0 / Analogous) as a versatile electrophilic scaffold in drug discovery. While the 2-methyl group typically serves as a stable steric or lipophilic anchor, the 4-methylthio (-SMe) moiety functions as a "privileged" leaving group.

Unlike chloro-pyrimidines, the thioether is stable to hydrolysis and mild nucleophiles, allowing it to survive early-stage synthetic steps. However, under specific activation—either palladium/copper catalysis (Liebeskind-Srogl) or oxidative activation —it engages in high-fidelity bond formation. This note focuses on two "Multi-Component Reaction" (MCR) workflows:

-

The Carbonylative Liebeskind-Srogl Coupling: A 3-component reaction forming C-C bonds with carbonyl insertion.

-

One-Pot Oxidative

Cascade: A sequential protocol for rapid library generation using amines.

Reactivity Profile & Mechanism

The utility of 2-Methyl-4-(methylthio)pyrimidine relies on the distinct reactivity of the C4 position.

-

Stability: The -SMe group is a poor leaving group (

of conjugate acid ~ -7) compared to halides, preventing premature displacement. -

Activation Mode A (Metal Templating): Cu(I) coordinates the sulfur, polarizing the C-S bond for oxidative addition by Pd(0). This allows cross-coupling with boronic acids under neutral conditions.[1]

-

Activation Mode B (Oxidation): Oxidation to sulfone (-SO

Me) lowers the LUMO energy, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (

Visualizing the Activation Pathway

Figure 1: Divergent activation pathways for the methylthio handle. The choice of reagents determines whether the reaction proceeds via metal catalysis (C-C bond) or nucleophilic displacement (C-N bond).

Protocol A: Carbonylative Liebeskind-Srogl MCR

This is a true multi-component reaction combining the pyrimidine thioether, an aryl boronic acid, and carbon monoxide (CO) to generate 4-aroyl-2-methylpyrimidines . This method avoids the use of unstable acid chlorides.

Target Audience: Medicinal chemists requiring ketone linkers without handling reactive electrophiles.

Materials

-

Substrate: 2-Methyl-4-(methylthio)pyrimidine (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.5 equiv)

-

C1 Source: Carbon Monoxide (Balloon pressure)

-

Catalyst: Pd(PPh

) -

Co-Factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

-

Solvent: THF (Anhydrous, degassed)

Step-by-Step Procedure

-

Setup (Glovebox/Schlenk): In a flame-dried Schlenk tube, combine 2-Methyl-4-(methylthio)pyrimidine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), CuTC (1.5 mmol), and Pd(PPh

) -

Solvent Addition: Add anhydrous THF (5 mL) under Argon.

-

CO Introduction: Evacuate the Argon and backfill with Carbon Monoxide (CO) using a balloon. Repeat 3 times to ensure a CO atmosphere.

-

Reaction: Heat the sealed vessel to 50°C for 12–18 hours.

-

Note: The solution typically turns from orange/brown to a dark suspension as CuMeS precipitates.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove copper residues.

-

Purification: Wash the filtrate with 10% NH

OH (to remove trace Cu) and Brine. Dry over Na

Critical Mechanism Note: CuTC is non-negotiable. It scavenges the thiolate leaving group, preventing poisoning of the Pd-catalyst. Standard Suzuki conditions (base/Pd) will fail with thioethers.

Protocol B: One-Pot Oxidative Cascade

This protocol converts the "dormant" methylthio group into a "hyper-reactive" sulfone in situ, followed by immediate displacement. This is ideal for generating libraries of 4-amino-2-methylpyrimidines.

Target Audience: High-throughput screening (HTS) groups and library synthesis.[2]

Materials

-

Substrate: 2-Methyl-4-(methylthio)pyrimidine (1.0 equiv)

-

Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 2.5 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DCM (Dichloromethane) or THF

Step-by-Step Procedure

-

Oxidation (Step 1): Dissolve 2-Methyl-4-(methylthio)pyrimidine (1.0 mmol) in DCM (10 mL) at 0°C.

-

Activation: Slowly add m-CPBA (2.5 mmol) portion-wise. Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Checkpoint: TLC/LCMS should show complete conversion to the sulfone (M+32 mass shift).

-

-

Displacement (Step 2 - One Pot): Do not isolate. Cool back to 0°C. Add DIPEA (3.0 mmol) followed by the Amine (1.2 mmol).

-

Reaction: Stir at RT for 2–4 hours. The reaction is usually rapid due to the high electrophilicity of the sulfonyl-pyrimidine.

-

Scavenging: Add saturated aqueous Na

S -

Extraction: Separate organic layer, wash with saturated NaHCO

(removes m-chlorobenzoic acid byproduct), then Brine. -

Purification: Concentrate and purify via silica gel chromatography.

Comparative Data: Leaving Group Efficiency

The following table illustrates why the oxidative protocol is preferred for amine nucleophiles compared to direct displacement.

| Leaving Group (C4) | Conditions | Nucleophile (Morpholine) | Time | Yield | Note |

| -SMe | 120°C, DMF | 5.0 equiv | 24 h | <10% | Poor reactivity; requires harsh heat. |

| -Cl | 80°C, EtOH | 1.5 equiv | 4 h | 85% | Standard reactivity. |

| -SO | 25°C, DCM | 1.1 equiv | 1 h | 92% | Superior reactivity; mild conditions. |

Troubleshooting & Safety

-

Odor Control: The displacement of -SMe generates methanethiol (MeSH) or dimethyl sulfide.

-

Mitigation: All rotary evaporator exhaust must be vented into a bleach (sodium hypochlorite) scrubber to oxidize the thiols immediately.

-

-

Catalyst Poisoning (Protocol A): If the Liebeskind-Srogl reaction stalls, add an additional 0.5 equiv of CuTC. The copper thiolate byproduct can sequester the active Cu cofactor.

-

Regioselectivity: Since the C2 position is blocked by a methyl group, regioselectivity is not an issue (unlike in 2,4-dichloropyrimidine). However, ensure the starting material is isomerically pure.

Workflow Visualization

Figure 2: Operational workflows for the two primary functionalization routes.

References

-

Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). "A new generation of the Liebeskind-Srogl protocol: the thioester-boronic acid cross-coupling." Journal of the American Chemical Society. Link

-

Prokopcová, H., & Kappe, C. O. (2009). "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition. Link

-

Koolman, V., et al. (2023). "A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations."[3] Wageningen University Research. Link

-

BenchChem. "The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring." BenchChem Application Notes. Link

-

Tzschucke, C. C., et al. (2007). "Arenesulfonates as Electrophiles in Palladium-Catalyzed Cross-Coupling Reactions." Organic Letters. Link

Sources

"2-Methyl-4-(methylthio)pyrimidine" as an intermediate in pharmaceutical synthesis

This guide details the synthetic utility, handling, and application of 2-Methyl-4-(methylthio)pyrimidine (and its oxidized derivatives) as a high-value intermediate in pharmaceutical development.

A Strategic Scaffold for Regioselective Pyrimidine Functionalization

Executive Summary

2-Methyl-4-(methylthio)pyrimidine is a specialized heterocyclic intermediate used to access the 2-methyl-4-aminopyrimidine pharmacophore, a structural motif found in essential vitamins (Thiamine/B1) and numerous kinase inhibitors (e.g., JAK, MSK1 inhibitors).

Unlike simple chloropyrimidines, the 4-methylthio derivative functions as a "switchable" electrophile . In its native state, the sulfide is nucleophilic and chemically stable, allowing modifications at other ring positions (e.g., C5 halogenation). Upon oxidation to the sulfone (-SO₂Me) or sulfoxide (-SOMe) , it transforms into a highly reactive electrophile, enabling nucleophilic aromatic substitution (SₙAr) with weak nucleophiles that fail to displace standard chlorides.

Chemical Profile

| Property | Detail |

| Compound Name | 2-Methyl-4-(methylthio)pyrimidine |

| Structure | Pyrimidine ring; C2: Methyl (-CH₃); C4: Methylthio (-SCH₃) |

| Primary Precursor | 4-Chloro-2-methylpyrimidine (CAS: 4994-86-9) |

| Key Functionality | Latent leaving group (requires activation via oxidation) |

| Target Drug Class | Kinase inhibitors, Thiamine analogs, Antimetabolites |

Synthetic Utility & Mechanism[2][3]

The utility of this intermediate lies in the SMe

The "Activation" Pathway

-

Protection/Stability: The methylthio group (-SMe) is resistant to hydrolysis and basic conditions, protecting the C4 position during early-stage synthesis.

-

Activation: Oxidation converts the electron-rich sulfide into an electron-withdrawing sulfone (-SO₂Me).

-

Displacement: The sulfonyl group is an exceptional nucleofuge (leaving group), reacting 100–1000x faster than chloride in SₙAr reactions, allowing the installation of sterically hindered or electron-deficient amines.

Figure 1: The strategic workflow for utilizing the methylthio group as a switchable leaving group.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-(methylthio)pyrimidine

Objective: Conversion of commercially available 4-chloro-2-methylpyrimidine to the thioether intermediate.

Reagents:

-

4-Chloro-2-methylpyrimidine (1.0 equiv)

-

Sodium thiomethoxide (NaSMe) (1.1 equiv) - Caution: Stench

-

Solvent: Anhydrous DMF or Ethanol

-

Workup: Ethyl acetate, Brine[1]

Procedure:

-

Setup: Charge a round-bottom flask with 4-chloro-2-methylpyrimidine (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C under nitrogen atmosphere.

-

Addition: Add sodium thiomethoxide (11 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS. The starting chloride should be fully consumed.

-

Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

-

Note: The product is often pure enough (>95%) for the next step without chromatography. It appears as a pale yellow oil or low-melting solid.

-

Protocol B: Activation via Oxidation to Sulfone

Objective: Transformation of the latent sulfide into the reactive sulfone.

Reagents:

-

2-Methyl-4-(methylthio)pyrimidine (from Protocol A)

-

m-Chloroperbenzoic acid (m-CPBA, 77% max) (2.2–2.5 equiv)

-

Solvent: Dichloromethane (DCM)

-

Quench: 10% Na₂S₂O₃, Sat. NaHCO₃

Procedure:

-

Dissolution: Dissolve the thioether (10 mmol) in DCM (50 mL). Cool to 0°C.[1][2]

-

Oxidation: Add m-CPBA (22 mmol) slowly. Caution: Addition is exothermic.

-

Stirring: Stir at 0°C for 1 hour, then warm to room temperature for 3–12 hours.

-

Checkpoint: LCMS will show the sequential formation of Sulfoxide (M+16) followed by Sulfone (M+32). Ensure conversion to sulfone is complete to avoid mixed kinetics in the next step.

-

-

Workup: Quench excess oxidant by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 mins.

-

Wash: Separate layers. Wash the organic layer with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct. Dry (MgSO₄) and concentrate.

-

Result: The sulfone is typically a white crystalline solid.

-

Protocol C: SₙAr Displacement (Drug Scaffold Assembly)

Objective: Installation of the amine payload.

Reagents:

-

2-Methyl-4-(methylsulfonyl)pyrimidine (1.0 equiv)

-

Target Amine (e.g., Aniline, Morpholine, Piperazine) (1.1–1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃

-

Solvent: THF, Dioxane, or DMSO

Procedure:

-

Mix: Combine the sulfone intermediate and the target amine in THF or Dioxane. Add base (1.5 equiv).

-

Heat:

-

For Aliphatic Amines: Stir at Room Temperature (1–4 hours).

-

For Anilines/Weak Nucleophiles: Heat to 60–80°C.

-

-

Observation: The reaction proceeds rapidly due to the high fugacity of the methanesulfinate leaving group.

-

Isolation: Evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Comparative Data: Leaving Group Efficiency

The following table illustrates why the oxidation strategy is preferred for difficult couplings.

| Leaving Group (C4 Position) | Reactivity (SₙAr) | Conditions Required for Aniline Coupling | Selectivity |

| Chloride (-Cl) | Moderate | High Heat (>100°C), Acid Catalysis | Poor (Competes with C2) |

| Methylthio (-SMe) | Inert | No Reaction | Excellent (Protective) |

| Sulfoxide (-SOMe) | High | Mild Heat (40–60°C) | Good |

| Sulfone (-SO₂Me) | Very High | Room Temp - Mild Heat | Excellent |

Pharmaceutical Applications

Case Study: Kinase Inhibitor Design

In the development of inhibitors for JAK (Janus Kinase) or FAK (Focal Adhesion Kinase), the 2-methyl-4-aminopyrimidine core is a frequent scaffold.

-

Challenge: Direct reaction of 4-chloro-2-methylpyrimidine with bulky, electron-deficient anilines (common in kinase inhibitors) often results in low yields or requires forcing conditions that degrade sensitive functional groups.

-

Solution:

Thiamine (Vitamin B1) Analogs

The 2-methyl-4-aminopyrimidine moiety is the "head" group of Thiamine. Antimetabolites targeting thiamine transport or metabolism (e.g., for antiparasitic drugs) utilize this exact synthesis to modify the bridge between the pyrimidine and the thiazole ring.

Safety & Handling

-

Stench Management: Sodium thiomethoxide and the resulting thioether have a potent, disagreeable odor (rotten cabbage).

-

Control: Use a bleach (sodium hypochlorite) trap for all vacuum lines and rotary evaporator exhausts. Treat all glassware with bleach solution before washing.

-

-

Oxidant Hazards: m-CPBA is shock-sensitive and potentially explosive if dried completely or mixed with transition metals.

-

Control: Never scrape dried m-CPBA on ground glass joints. Use plastic spatulas.

-

-

Skin Sensitization: Pyrimidine intermediates are potential skin sensitizers. Wear nitrile gloves and long sleeves.

References

-

General Synthesis of Methylthio Pyrimidines

- Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 39, p.44 (1959).

-

Oxidation and Displacement Strategy

- Barvian, N. C., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. (Demonstrates sulfone displacement on pyrimidine systems).

-

Application in Kinase Inhibitors (MSK1/RSK)

- Journal of Medicinal Chemistry, "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1". (Discusses SₙAr reactivity on pyrimidine cores).

-

Reactivity of Sulfones vs Chlorides

- Tetrahedron Letters, "Nucleophilic substitution of sulfonyl-pyrimidines".

Sources

- 1. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. nacatsoc.org [nacatsoc.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

Application Notes & Protocols: Leveraging 2-Methyl-4-(methylthio)pyrimidine in the Development of Novel Antifungal Agents

Introduction: The Imperative for Novel Antifungal Scaffolds

The landscape of invasive fungal infections presents a formidable challenge to modern healthcare, particularly with the rise of antifungal resistance and a limited arsenal of therapeutic agents.[1] Fungal pathogens, especially in immunocompromised individuals, contribute significantly to morbidity and mortality.[2][3] The primary classes of antifungal drugs—azoles, polyenes, echinocandins, and pyrimidine analogues—are increasingly compromised by resistance mechanisms, including target enzyme mutations, biofilm formation, and efflux pump overexpression.[1][4] This clinical reality underscores the urgent need to explore and develop new chemical scaffolds with novel mechanisms of action.

Pyrimidine derivatives have long been a cornerstone in medicinal chemistry and agrochemicals, demonstrating a wide spectrum of biological activities.[5][6][7] While 5-flucytosine is a well-known pyrimidine analogue used in combination therapy[2], the broader pyrimidine scaffold remains a promising but underexplored territory for novel antifungal discovery. This guide focuses on 2-Methyl-4-(methylthio)pyrimidine , a versatile chemical scaffold, as a starting point for the rational design and development of next-generation antifungal agents. We will provide an in-depth exploration of its potential, from chemical derivatization to preclinical evaluation, offering detailed protocols and the scientific rationale behind them for researchers in drug development.

Section 1: The 2-Methyl-4-(methylthio)pyrimidine Scaffold: A Foundation for Discovery

2-Methyl-4-(methylthio)pyrimidine serves as an excellent starting block for medicinal chemistry efforts. Its structure allows for functionalization at multiple positions, enabling the creation of a diverse library of analogues for Structure-Activity Relationship (SAR) studies. The methylthio group, in particular, can be modified or replaced to modulate the compound's physicochemical properties and target engagement.

Recent studies have highlighted the potential of pyrimidine-based compounds to exhibit broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus.[2][3] Derivatives synthesized from core pyrimidine structures have shown efficacy against a range of phytopathogenic fungi, suggesting the scaffold's versatility.[5][6][8][9] The development process hinges on a systematic workflow that progresses from initial screening to in-depth mechanistic studies and finally to in vivo validation.

Caption: Antifungal Drug Discovery Workflow.

Section 2: Protocols for In Vitro Antifungal Susceptibility Testing

The initial phase of evaluating any new chemical entity is to determine its intrinsic antifungal activity and spectrum. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are critical for generating reproducible and comparable data.[10][11][12]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is the gold standard for quantitative susceptibility testing. It determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a standardized liquid medium.[10][11] RPMI-1640 is the mandated medium as it is synthetic and buffered, ensuring consistency across experiments.[11][13]

Materials:

-

Test compounds (e.g., derivatives of 2-Methyl-4-(methylthio)pyrimidine)

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Spectrophotometer

-

35°C incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%, as it can inhibit fungal growth.[10]

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of test concentrations (e.g., 64 µg/mL to 0.125 µg/mL). Prepare 100 µL of each 2x concentrated dilution.

-

Inoculum Preparation:

-

Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 0.5-2.5 x 10^3 CFU/mL.

-

Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 CFU/mL in RPMI-1640.[13]

-

-

Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the 2x drug dilution, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: 100 µL inoculum + 100 µL RPMI-1640 (no drug).

-

Sterility Control: 200 µL RPMI-1640 (no drug, no inoculum).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

-

MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of visible growth compared to the growth control. For azoles, a prominent reduction in growth (e.g., ≥50%) is often used as the endpoint. For new compounds, complete visual inhibition is the standard endpoint.

Protocol 2: Susceptibility Testing of Fungal Biofilms

Principle: Fungal biofilms exhibit dramatically increased resistance to antifungal agents compared to their planktonic counterparts.[14] A simple and reproducible method to assess anti-biofilm activity is to measure the metabolic activity of the remaining biofilm after drug exposure using a colorimetric indicator like XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[14]

Materials:

-

Materials from Protocol 1

-

XTT sodium salt

-

Menadione

-

Phosphate-buffered saline (PBS)

-

Plate reader (490 nm)

Procedure:

-

Biofilm Formation:

-

Prepare a fungal suspension of Candida albicans at 1 x 10^6 CFU/mL in RPMI-1640.

-

Add 200 µL of this suspension to the wells of a 96-well flat-bottom plate.

-

Incubate at 37°C for 24 hours to allow for biofilm formation.

-

-

Wash Step: Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

-

Drug Exposure: Add 200 µL of serially diluted test compounds in RPMI-1640 to the wells containing the mature biofilms. Include a drug-free control.

-

Incubation: Incubate the plate for another 24-48 hours at 37°C.

-

Metabolic Activity Measurement (XTT Assay):

-

Prepare a fresh XTT-menadione solution (e.g., 0.5 mg/mL XTT and 1 µM menadione in PBS).

-

Wash the biofilms again with PBS to remove the drug.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance of the resulting formazan product at 490 nm.

-

-

Data Analysis: The Sessile MIC (SMIC) is determined as the drug concentration causing a 50% or 80% reduction in metabolic activity (absorbance) compared to the drug-free control biofilm.[14]

Section 3: Investigating the Mechanism of Action (MoA)

Identifying the cellular target is a critical step in developing a novel antifungal. Pyrimidine derivatives have been shown to act via diverse mechanisms. Some disrupt endoplasmic reticulum (ER) homeostasis[2][3], others may inhibit key enzymes like succinate dehydrogenase[8] or lanosterol demethylase in the ergosterol biosynthesis pathway.[15]

Caption: Potential Fungal Targets for Pyrimidine-Based Compounds.

Workflow for MoA Elucidation

-

Chemical Genetics Screen: Utilize a library of haploinsufficient Saccharomyces cerevisiae mutants. If a compound inhibits the growth of a mutant heterozygous for a specific gene, it suggests the compound may target the protein product of that gene or a related pathway. This approach successfully identified the ER as a potential target for a novel pyrimidine scaffold.[2]

-

Ergosterol Quantification: To test the hypothesis of ergosterol biosynthesis inhibition[15], treat fungal cells with the test compound. After incubation, extract total sterols and analyze them using gas chromatography-mass spectrometry (GC-MS). A buildup of precursors (like lanosterol) and a depletion of ergosterol strongly indicates inhibition of this pathway.

-